1-Isomangostin
Overview
Description
1-Isomangostin is an organic heterotetracyclic compound . It is found in the pericarp of Garcinia mangostana .
Synthesis Analysis
A study focused on synthesizing novel α-mangostin derivatives at positions of C-3 and C-6 from extracted α-mangostin of mangosteen peels . The structures of the synthesized compounds were determined using MS, 1H-NMR, 13C-NMR, and HPLC .Molecular Structure Analysis
1-Isomangostin is a 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthen-12-one substituted by hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11 and an oxo group at position 12 .Chemical Reactions Analysis
1-Isomangostin has been used as a starting material for the semisynthetic preparation of various biologically active derivatives . Its structure is characterized by the presence of few functional groups amenable to chemical manipulations .Physical And Chemical Properties Analysis
1-Isomangostin has a molecular weight of 410.46 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cancer Research
1-Isomangostin has been identified as a potent inhibitor of MutT homologue 1 (MTH1), an enzyme that protects cancer cells from oxidative stress by hydrolyzing oxidized nucleoside triphosphates. This inhibition suggests that 1-Isomangostin could be an effective tool in the development of anticancer agents. The compound's binding mode and inhibition potency have been demonstrated through X-ray crystallographic screening and detailed structural analyses (Yokoyama, Kitakami, & Mizuguchi, 2019).
Phytochemical Analysis
The compound has been isolated from various natural sources, such as the bark of Cratoxylum cochinchinense. Its structure and derivatives have been elucidated primarily using high-field NMR spectroscopic techniques, contributing to the understanding of natural product chemistry (Sia, Bennett, Harrison, & Sim, 1995).
Metabolic Enzyme Inhibition
3-Isomangostin, a derivative of 1-Isomangostin, has shown significant inhibition of human aldose reductase, an enzyme implicated in diabetic complications. Its inhibitory activity was identified through IC50 values determined in vitro, highlighting its potential role in managing diabetes-related conditions (Fatmawati, Ersam, & Shimizu, 2015).
Xanthone Constituents Analysis
1-Isomangostin has been identified as one of several xanthone constituents of the stem bark of Garcinia mangostana (mangosteen). These compounds have been studied for their cytotoxicity against cancer cell lines, providing insights into the potential therapeutic applications of xanthones (Han et al., 2009).
properties
IUPAC Name |
5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXHWKPHWGZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415165 | |
Record name | 1-Isomangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Isomangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Isomangostin | |
CAS RN |
19275-44-6 | |
Record name | 1-Isomangostin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19275-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isomangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isomangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 249 °C | |
Record name | 1-Isomangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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